What are the chemical properties of 4-fluoro-5-nitro-1H-indole?
What are the chemical properties of 4-fluoro-5-nitro-1H-indole?
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Fluoro-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 4-fluoro-5-nitro-1H-indole (CAS No. 1003858-69-2). As a substituted indole, this compound represents a valuable heterocyclic building block for medicinal chemistry and materials science. The strategic placement of a fluorine atom and a nitro group on the indole scaffold significantly influences its electronic characteristics, reactivity, and potential as a precursor for diverse, biologically active molecules. This document consolidates available data on its molecular properties, synthetic utility, and potential applications, offering field-proven insights for professionals engaged in drug discovery and chemical research.
Introduction: The Strategic Importance of a Substituted Indole
The indole nucleus is a quintessential "privileged structure" in pharmaceutical chemistry, renowned for its ability to bind to a multitude of biological receptors with high affinity.[1] Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its versatility. The chemical properties of the indole ring can be meticulously modulated through substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
The subject of this guide, 4-fluoro-5-nitro-1H-indole, is a prime example of strategic functionalization. The introduction of:
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A Fluoro Group (at C4): The high electronegativity of fluorine can alter the molecule's acidity, lipophilicity, and metabolic stability.[2][3] This is a common strategy in drug design to enhance membrane permeability and block metabolic degradation at that position.[3]
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A Nitro Group (at C5): This powerful electron-withdrawing group significantly modulates the electron density of the indole ring system, influencing its reactivity in substitution reactions. Furthermore, the nitro group serves as a versatile synthetic handle, most notably for its reduction to a primary amine, which opens up a vast chemical space for further derivatization.[2][4]
This guide will dissect the interplay of these functional groups and their impact on the molecule's chemical behavior and utility.
Molecular and Physicochemical Properties
The unique arrangement of substituents in 4-fluoro-5-nitro-1H-indole dictates its fundamental chemical nature.
Structural and Electronic Profile
The molecule consists of a bicyclic indole core with a fluorine atom at the 4-position of the benzene ring and a nitro group at the adjacent 5-position.
Caption: Molecular structure of 4-fluoro-5-nitro-1H-indole.
Both the fluorine and nitro groups are strongly electron-withdrawing. This has two major consequences:
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Reduced Nucleophilicity: The overall electron density of the aromatic system is decreased, making it less susceptible to standard electrophilic aromatic substitution reactions compared to unsubstituted indole.
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Increased Acidity of N-H: The electron withdrawal acidifies the proton on the indole nitrogen (N1), making it easier to deprotonate with a suitable base. This facilitates N-alkylation and N-arylation reactions.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1003858-69-2 | [5][6] |
| Molecular Formula | C₈H₅FN₂O₂ | [6][7] |
| Molecular Weight | 180.14 g/mol | [6] |
| Appearance | Typically a solid, may be light yellow crystals. | [7] |
| Solubility | Likely insoluble in water, but soluble in organic solvents like DMF, DMSO, and ethanol. | [7] |
| Storage | Store in a cool, dry place. For long-term stability, storage at -20°C is recommended. | [8] |
Reactivity and Synthetic Utility
The true value of 4-fluoro-5-nitro-1H-indole lies in its predictable reactivity, which allows it to serve as a versatile intermediate in multi-step syntheses.
Caption: Workflow for the N-alkylation of 4-fluoro-5-nitro-1H-indole.
Step-by-Step Methodology:
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Deprotonation: To a solution of 4-fluoro-5-nitro-1H-indole (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium hydroxide (KOH) (1.0 eq). Stir the mixture at room temperature for 30 minutes to form the potassium indolide salt.
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Nucleophilic Attack: Add the desired alkylating agent, such as 1,3-dibromopropane (3.0 eq), to the reaction mixture.
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Reaction: Allow the mixture to stir overnight at room temperature to ensure complete reaction.
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Workup: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
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Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using silica gel column chromatography to yield the desired N-alkylated product.
Spectroscopic Characterization Profile
While specific spectral data for this exact compound is not widely published, a profile can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear downfield due to the electron-withdrawing effects of the F and NO₂ groups. The N-H proton would likely be a broad singlet at a high chemical shift (> 8 ppm). Protons on the pyrrole ring (C2-H, C3-H) would also be distinct. |
| ¹³C NMR | Carbons attached to or near the F and NO₂ groups (C4, C5) would show characteristic shifts and coupling (C-F coupling). The overall spectrum would reflect an electron-poor aromatic system. |
| ¹⁹F NMR | A singlet or doublet (due to coupling with adjacent protons) would be observed, providing definitive confirmation of the fluorine's presence and electronic environment. |
| IR Spectroscopy | Characteristic peaks would include: N-H stretch (~3300-3400 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520 and ~1340 cm⁻¹), and C-F stretch (~1100-1200 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 180.14. Fragmentation patterns would likely involve the loss of the nitro group. |
Applications in Research and Development
Derivatives of 4-fluoro-5-nitro-1H-indole are valuable scaffolds in several areas of therapeutic and materials research.
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Anticancer Agents: Substituted 5-nitroindoles have been synthesized and identified as potent binders of G-quadruplex DNA structures, particularly in the promoter region of the c-Myc oncogene. [4]Stabilization of these structures can down-regulate oncogene expression, making these compounds promising leads for anticancer therapies. [4][9]* Antimicrobial and Antituberculosis Activity: The nitroindole core is present in compounds explored for their biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. [1]Specifically, derivatives have shown potential as antituberculosis agents against Mycobacterium tuberculosis. [1]* Fluorescent Materials: Indole derivatives can be used to synthesize fluorescent organic nanoparticles, which have potential applications in bioimaging and materials science. [1]* General Drug Discovery: The fluorinated indole motif is a key component in a range of biologically active molecules, including inhibitors of HIV-1 attachment and other enzymes. [10][11]This scaffold provides a robust starting point for developing new therapeutic agents.
Safety, Handling, and Storage
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Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [12]Causes skin, eye, and respiratory irritation. [13][14][15]* Precautions for Safe Handling:
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Use only in a well-ventilated area, preferably a chemical fume hood. [16] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [12][16] * Avoid formation of dust and aerosols. Avoid inhalation, ingestion, and contact with skin and eyes. [12] * Wash hands thoroughly after handling. [16]* Storage Conditions:
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Keep container tightly closed in a dry, cool, and well-ventilated place. [14] * For long-term preservation of purity, storage under refrigeration (-4°C) or frozen (-20°C) is recommended. [8] * Incompatible materials include strong oxidizing agents. [16]
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Conclusion
4-Fluoro-5-nitro-1H-indole is a strategically designed heterocyclic compound whose chemical properties are dominated by the strong electron-withdrawing nature of its fluoro and nitro substituents. This electronic profile renders the molecule an exceptionally useful building block. Its key features—an acidic N-H proton amenable to substitution and a versatile nitro group that can be readily converted to an amine—provide multiple handles for synthetic elaboration. Its demonstrated utility as a scaffold for potent anticancer and antimicrobial agents highlights its significant potential for researchers, scientists, and professionals in the field of drug development. A thorough understanding of its reactivity is essential for unlocking its full potential in creating novel and impactful chemical entities.
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